3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Overview
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound is characterized by the presence of an iodine atom at the 3-position and a formyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring system . It is commonly used in organic synthesis and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position . The formyl group can then be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the iodinated intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Carboxylic acids are the major products of oxidation reactions.
Reduction Products: Alcohols are the primary products of reduction reactions.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the specific positioning of the iodine and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in the study of structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQOJMZUSYGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640108 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-07-0 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900514-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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